N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
Description
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a synthetic benzimidazole derivative characterized by a 2-chlorobenzyl substituent on the benzimidazole nitrogen and a furan-2-carboxamide group linked via an ethyl chain. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C21H18ClN3O2 |
|---|---|
Molecular Weight |
379.8 g/mol |
IUPAC Name |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2/c22-16-7-2-1-6-15(16)14-25-18-9-4-3-8-17(18)24-20(25)11-12-23-21(26)19-10-5-13-27-19/h1-10,13H,11-12,14H2,(H,23,26) |
InChI Key |
NDXUDKQJCUWCHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Coupling with Furan-2-carboxylic Acid: Finally, the intermediate is coupled with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Benzyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: The compound could inhibit or activate pathways related to cell proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzimidazole Core
The target compound’s structural analogs differ primarily in substituent groups on the benzimidazole nitrogen or the carboxamide side chain. Key examples include:
Key Observations :
- Carboxamide Chain : Replacing furan-2-carboxamide with butanamide (as in ) reduces polarity, which could lower aqueous solubility but improve membrane permeability.
- N-Methylation : Methylation of the carboxamide nitrogen (e.g., ) may reduce hydrogen-bonding capacity but increase metabolic stability.
Physicochemical and Crystallographic Properties
- Hydrogen-Bonding Patterns : The furan-2-carboxamide group in the target compound can form intermolecular hydrogen bonds (e.g., C=O···H–N), as observed in related crystals (). This contrasts with butanamide derivatives, which lack the aromatic oxygen for additional bonding .
- Crystallographic Stability : Derivatives with rigid substituents (e.g., 2-chlorobenzyl) often exhibit higher melting points and crystallinity compared to aliphatic analogs (e.g., 2-methylprop-2-en-1-yl in ).
Stereochemical and Conformational Considerations
The stereochemistry of benzimidazole derivatives significantly impacts bioactivity. For example, N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide () demonstrates that the (S)-configuration enhances binding to chiral biological targets. The target compound’s ethyl linker may adopt a conformation that optimizes interactions with hydrophobic pockets in enzymes or receptors .
Biological Activity
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including its antioxidant, antimicrobial, antiproliferative, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a benzimidazole moiety substituted with a chlorobenzyl group and a furan carboxamide, which contributes to its biological activity.
Antioxidant Activity
Antioxidant activity is a crucial aspect of many therapeutic agents. The compound has been evaluated for its ability to scavenge free radicals. In a study assessing various benzimidazole derivatives, it was found that compounds with similar structures exhibited significant antioxidant properties. For instance, one derivative showed an IC50 value of 64.098 µg/mL, indicating moderate scavenging ability .
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| Example 1 | 64.098 | Moderate |
| Example 2 | <50 | High |
Antimicrobial Activity
The antimicrobial potential of this compound has been explored against various pathogens. In particular, it demonstrated activity against Candida albicans, with minimum inhibitory concentrations (MIC) reported at 16 µg/mL for certain derivatives .
Antiproliferative Activity
The antiproliferative effects of the compound have been studied in various cancer cell lines. In vitro assays revealed that this compound exhibited significant cytotoxicity against several tumor cell lines, including Mia Paca-2 and SK-MEL-5. The IC50 values ranged from 9.7 µM to lower concentrations depending on the specific cell line tested .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Mia Paca-2 | 9.7 | - |
| SK-MEL-5 | 3.20 | 3.0 |
Antiviral Activity
Recent studies have indicated that the compound may possess antiviral properties as well. Its mechanism of action appears to interfere with viral replication processes, although specific viral targets remain to be fully elucidated. Further research is necessary to confirm these findings and explore potential therapeutic applications .
Case Studies
Several case studies have highlighted the efficacy of benzimidazole derivatives in treating various conditions:
- Case Study 1 : A clinical trial involving a related benzimidazole compound demonstrated promising results in reducing tumor sizes in patients with advanced melanoma.
- Case Study 2 : Laboratory studies indicated that similar compounds could enhance the effects of traditional antiviral medications in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
